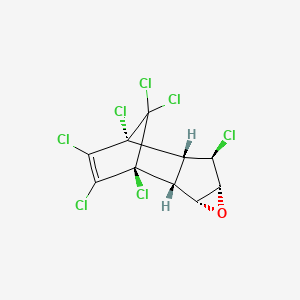

Époxyde d'heptachlore A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'époxyde d'heptachlore est un polluant organique persistant et un métabolite de l'heptachlore, un composé organochloré utilisé principalement comme insecticide. L'époxyde d'heptachlore est connu pour sa stabilité et sa persistance dans l'environnement, ce qui en fait une préoccupation importante pour l'environnement et la santé publique. C'est une poudre blanche qui n'explose pas facilement et est plus toxique que son composé parent, l'heptachlore .

Applications De Recherche Scientifique

Heptachlor epoxide has been studied extensively for its environmental impact and toxicity. Some of its scientific research applications include:

Environmental Science: Research on the biodegradation of heptachlor epoxide by white-rot fungi and other microorganisms to develop bioremediation strategies.

Analytical Chemistry: Development of analytical methods to detect and quantify heptachlor epoxide in environmental samples.

Public Health: Investigations into the health effects of exposure to heptachlor epoxide and its presence in food and water sources.

Mécanisme D'action

Heptachlor epoxide exerts its toxic effects primarily through its interaction with the central nervous system. It is metabolized by cytochrome P450 enzymes, which are responsible for detoxification in the body. Heptachlor epoxide alters liver function by increasing the activity of gluconeogenic enzymes, leading to increased glucose synthesis from glycogen . This compound can also cause DNA damage and disrupt cellular processes .

Safety and Hazards

Analyse Biochimique

Cellular Effects

Heptachlor Epoxide A has been shown to have various effects on cells. It has been associated with enlarged livers, damage to liver and kidney tissue, and increased red blood cells in animal studies . It is also known to cause DNA damage .

Molecular Mechanism

The molecular mechanism of Heptachlor Epoxide A involves its interaction with biomolecules at the molecular level. It is known to cause DNA damage, suggesting that it may interact with DNA or associated proteins

Temporal Effects in Laboratory Settings

In laboratory settings, Heptachlor Epoxide A shows changes in its effects over time. It has been found that the compound can still be measured in fatty tissue 3 years after exposure .

Dosage Effects in Animal Models

The effects of Heptachlor Epoxide A vary with different dosages in animal models. High doses have been associated with liver and kidney damage, as well as increased red blood cells .

Metabolic Pathways

Heptachlor Epoxide A is involved in various metabolic pathways. It is metabolized to hydrophilic products via hydrolysis, dechlorination, and hydroxylation

Transport and Distribution

Heptachlor Epoxide A is transported and distributed within cells and tissues. It sticks to soil very strongly and evaporates slowly into the air . It does not dissolve easily in water .

Méthodes De Préparation

L'époxyde d'heptachlore n'est pas directement fabriqué, mais se forme par transformation métabolique de l'heptachlore par les bactéries et les animaux. La principale voie de synthèse implique l'époxydation de l'heptachlore, où l'heptachlore réagit avec l'oxygène pour former l'époxyde d'heptachlore . Cette transformation peut se produire dans l'environnement, en particulier dans le sol et l'eau, où les micro-organismes facilitent la réaction .

Analyse Des Réactions Chimiques

L'époxyde d'heptachlore subit diverses réactions chimiques, notamment :

Oxydation : L'époxyde d'heptachlore peut être davantage oxydé pour former des métabolites plus stables.

Réduction : Il peut être réduit dans des conditions spécifiques, bien que cela soit moins courant.

Substitution : L'époxyde d'heptachlore peut subir des réactions de substitution, en particulier en présence de nucléophiles. Les réactifs et conditions courants pour ces réactions comprennent les agents oxydants forts pour l'oxydation et les nucléophiles pour les réactions de substitution. .

4. Applications de la recherche scientifique

L'époxyde d'heptachlore a été étudié de manière approfondie pour son impact environnemental et sa toxicité. Voici quelques-unes de ses applications de recherche scientifique :

Sciences de l'environnement : Recherche sur la biodégradation de l'époxyde d'heptachlore par les champignons blancs pourris et d'autres micro-organismes pour développer des stratégies de biorémediation.

Toxicologie : Études sur les effets toxiques de l'époxyde d'heptachlore sur divers organismes, y compris son potentiel carcinogène pour l'homme.

Chimie analytique : Développement de méthodes analytiques pour détecter et quantifier l'époxyde d'heptachlore dans des échantillons environnementaux.

Santé publique : Enquêtes sur les effets sur la santé de l'exposition à l'époxyde d'heptachlore et sa présence dans les sources d'eau et de nourriture.

5. Mécanisme d'action

L'époxyde d'heptachlore exerce ses effets toxiques principalement par son interaction avec le système nerveux central. Il est métabolisé par les enzymes du cytochrome P450, qui sont responsables de la détoxication dans l'organisme. L'époxyde d'heptachlore modifie la fonction hépatique en augmentant l'activité des enzymes gluconéogéniques, ce qui conduit à une augmentation de la synthèse du glucose à partir du glycogène . Ce composé peut également provoquer des dommages à l'ADN et perturber les processus cellulaires .

Comparaison Avec Des Composés Similaires

L'époxyde d'heptachlore est similaire à d'autres pesticides organochlorés, tels que le chlordane, l'aldrine, la dieldrine et l'endrine. Ces composés partagent des structures chimiques et des propriétés similaires, y compris la persistance dans l'environnement et le potentiel de bioaccumulation. l'époxyde d'heptachlore est unique en ce qu'il est plus toxique et stable que son composé parent, l'heptachlore .

Composés similaires

- Chlordane

- Aldrine

- Dieldrine

- Endrine

- Toxaphène

- DDT

- Mirex

- Hexachlorobenzène

Les propriétés uniques de l'époxyde d'heptachlore et son impact environnemental important en font un sujet d'étude essentiel dans divers domaines scientifiques.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Heptachlor Epoxide A involves several steps of reactions starting from specific starting materials.", "Starting Materials": [ "Heptachlor", "Chlorine gas", "Sodium hydroxide", "Acetic anhydride", "Hydrogen peroxide", "Sulfuric acid" ], "Reaction": [ "Heptachlor is reacted with chlorine gas in the presence of sunlight to form heptachlor epoxide B.", "Heptachlor epoxide B is then treated with sodium hydroxide to form heptachlor epoxide A.", "Heptachlor epoxide A is further reacted with acetic anhydride and sulfuric acid to form a diacetyl derivative.", "This diacetyl derivative is then treated with hydrogen peroxide to form Heptachlor Epoxide A." ] } | |

| 28044-83-9 | |

Formule moléculaire |

C10H5Cl7O |

Poids moléculaire |

389.3 g/mol |

Nom IUPAC |

(2R,3R,5R,6R,7S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene |

InChI |

InChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1-,2+,3+,4+,5-,8?,9?/m0/s1 |

Clé InChI |

ZXFXBSWRVIQKOD-BDMWXGRVSA-N |

SMILES isomérique |

[C@@H]12[C@@H]([C@H]([C@H]3[C@@H]1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |

SMILES |

C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |

SMILES canonique |

C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |

melting_point |

160-161.5 °C |

Description physique |

Heptachlor epoxide appears as a degradation product of heptachlor that occurs in soil and in or on crops when treatments with heptachlor, an insecticide, have been made. Forms readily upon exposing heptachlor to air. Crystalline solid; [MSDSonline] |

Solubilité |

0.350 PPM IN WATER |

Synonymes |

(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-2,3,4,5,6,7,7-Heptachloro-1a,1b,5,5a,6,6a-hexahydro-2,5-methano-2H-indeno[1,2-b]oxirene; (±)-trans-Heptachlor Epoxide; Heptachlor endo-Epoxide; Heptachlor Epoxide A; Heptachlor trans-Oxide; trans-Heptachlor Epoxide; |

Origine du produit |

United States |

Q1: What is the molecular formula and weight of Heptachlor Epoxide A?

A1: Heptachlor Epoxide A is represented by the molecular formula C10H5Cl7O and has a molecular weight of 373.3 g/mol.

Q2: What is known about the material compatibility and stability of Heptachlor Epoxide A?

A: Heptachlor Epoxide A is known for its persistence and resistance to degradation in the environment. [] It tends to accumulate in fatty tissues of organisms. [, ] Studies have shown that severe heat treatments can significantly reduce its levels in substances like butteroil. []

Q3: How does Heptachlor Epoxide A interact with its target and what are the downstream effects?

A: While a specific target for Heptachlor Epoxide A hasn't been explicitly identified in the provided research, studies suggest it might act by mimicking sex steroids or altering their levels, potentially leading to the masculinization of sexually dimorphic functions and behaviors. [] Research also points to its potential role in disrupting hormone function, classifying it as a xenoestrogen. []

Q4: Does exposure to Heptachlor Epoxide A during early development affect adult behavior?

A: Research on rats indicates that chronic, low-level exposure to technical chlordane, which metabolizes into Heptachlor Epoxide A, during pre- and postnatal periods can have sex- and dose-dependent effects on testosterone levels, behavior, and body weight in adulthood. Female offspring, for instance, exhibited improved spatial abilities and increased body weight, while males showed increased mating behaviors. []

Q5: What are the known toxicological effects of Heptachlor Epoxide A?

A: Heptachlor Epoxide A is recognized as more toxic than its parent compound, heptachlor. [, ] Studies in calves showed that it accumulates in fat tissue and can lead to poisoning. [] Research has also linked it to an increased risk of Parkinson's disease. []

Q6: What are the potential long-term effects of Heptachlor Epoxide A exposure?

A: While specific long-term effects are not extensively detailed in the research provided, its classification as a probable carcinogen and its persistence in the environment raise concerns about potential chronic health risks, particularly upon continuous exposure through contaminated food sources. [, ]

Q7: What is the environmental fate of Heptachlor Epoxide A?

A: Heptachlor Epoxide A is known for its persistence in the environment and its tendency to bioaccumulate in organisms, particularly in fatty tissues. [, , ] It has been detected in various environmental matrices, including soil, water, and biota. [, , , , , , ]

Q8: Is there evidence of Heptachlor Epoxide A biodegradation?

A: Research shows that a mixed culture of soil microorganisms can degrade Heptachlor Epoxide A to the less toxic 1-exohydroxychlordene, although the conversion rate was relatively slow at about 1% per week. []

Q9: What analytical methods are used to detect and quantify Heptachlor Epoxide A?

A: The most common method used in the research is gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS). [, , , , , , , , , , , , , , , ] These techniques offer high sensitivity and selectivity for analyzing trace levels of Heptachlor Epoxide A in various matrices.

Q10: How is the quality of analytical methods for Heptachlor Epoxide A ensured?

A: Analytical method validation is crucial to guarantee the accuracy, precision, and reliability of results. Validation procedures typically involve assessing linearity, limits of detection and quantification, recovery, and precision through replicate analyses. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)

![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)

![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)

![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)

![Thieno[2',3':3,4]cyclopenta[1,2-b]azirene](/img/structure/B585055.png)